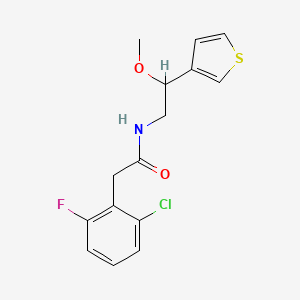

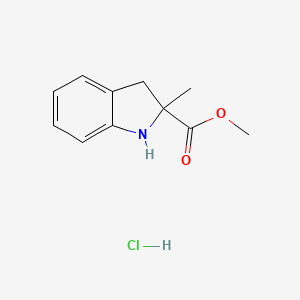

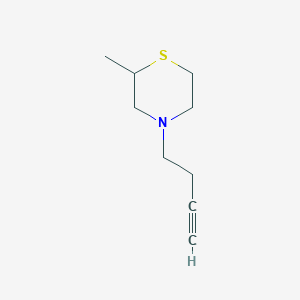

![molecular formula C17H23BO4 B2650401 Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate CAS No. 1004294-83-0](/img/structure/B2650401.png)

Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound could involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, a phenyl ring, and a boronate ester group. The boronate ester group contains a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The compound is typically a colorless oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has been conducted on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related molecules, highlighting the synthesis of boric acid ester intermediates with benzene rings through a multi-step substitution reaction. These studies employ techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures of the compounds. Conformational and crystallographic analyses provide insights into the molecular configurations, which are further validated by density functional theory (DFT) calculations to compare with X-ray diffraction values. Investigations into the molecular electrostatic potential and frontier molecular orbitals reveal some physicochemical properties of these compounds, underpinning their potential applications in various scientific research areas (Huang et al., 2021).

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes, including methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, is another area of interest. This reaction process maintains enantiomeric purity and is applicable in enantioselective synthesis, indicating the cyclopropane ring's utility in constructing complex molecules with high stereochemical control. Such methodologies could be relevant for synthesizing molecules with similar structural features to "Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate" and exploring their potential applications in medicinal chemistry and material science (Lifchits & Charette, 2008).

Conformationally Restricted Analogues

The development of conformationally restricted analogues, such as cyclopropane derivatives designed to mimic the structure of biologically active compounds like histamine, showcases the versatility of cyclopropane rings in drug design. By limiting the conformational flexibility of these molecules, researchers can enhance activity and investigate bioactive conformations, which may have implications for designing new therapeutics with improved efficacy and specificity (Kazuta et al., 2002).

Eigenschaften

IUPAC Name |

methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-6-7-12(11-13)17(9-10-17)14(19)20-5/h6-8,11H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMIAPQNTQXJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

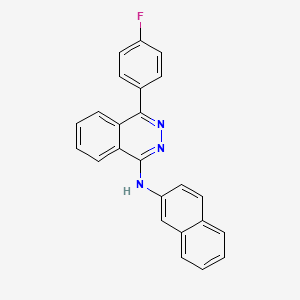

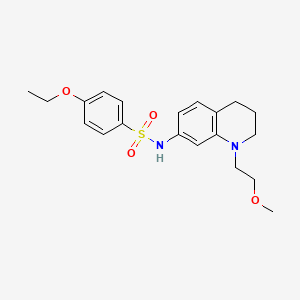

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)

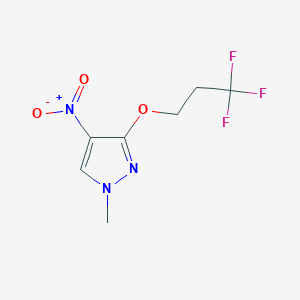

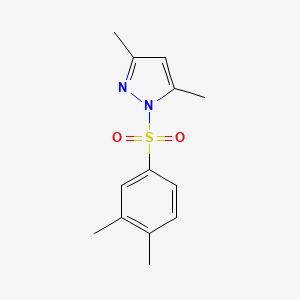

![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)

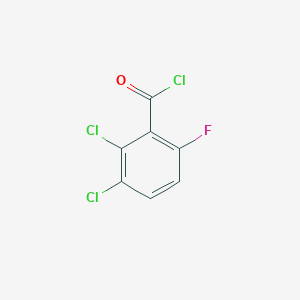

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)

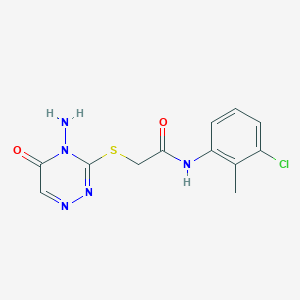

![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)